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Compound of Interest

Compound Name: 1,2,3-Thiadiazol-5-amine

Cat. No.: B128144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
thiadiazol-5-amine. Due to the limited availability of direct experimental data for the

unsubstituted parent compound, this document leverages data from closely related derivatives

to project the expected spectroscopic characteristics. This guide is intended to serve as a

valuable resource for researchers in the fields of medicinal chemistry, materials science, and

synthetic organic chemistry, offering insights into the structural elucidation of this heterocyclic

scaffold.

Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered

significant interest in medicinal chemistry due to their diverse biological activities. The

introduction of an amino group at the 5-position can significantly influence the molecule's

physicochemical properties and biological interactions. Accurate interpretation of spectroscopic

data is paramount for the unambiguous identification and characterization of such molecules.

This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 1,2,3-thiadiazol-5-amine.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,2,3-thiadiazol-5-amine,

based on the analysis of published data for its derivatives and related heterocyclic systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1,2,3-Thiadiazol-5-amine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.5 Singlet 1H H-4

~5.0 - 6.0 Broad Singlet 2H -NH₂

Note: The chemical shift of the amine protons can be highly variable and is dependent on

solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 1,2,3-Thiadiazol-5-amine

Chemical Shift (δ, ppm) Assignment

~150 - 160 C-5

~125 - 135 C-4

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,2,3-Thiadiazol-5-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium-Strong, Broad
N-H stretching (asymmetric

and symmetric)

~1650 - 1600 Medium N-H bending (scissoring)

~1550 - 1450 Medium-Strong C=N and C=C ring stretching

~1300 - 1200 Medium C-N stretching

~900 - 800 Medium Ring vibrations

~700 - 600 Medium C-S stretching
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 1,2,3-Thiadiazol-5-amine

m/z Ion Fragmentation Pathway

101 [M]⁺ Molecular Ion

73 [M - N₂]⁺ Loss of nitrogen

46 [M - N₂ - HCN]⁺
Subsequent loss of hydrogen

cyanide

Studies on 4,5-disubstituted 1,2,3-thiadiazoles indicate that the fragmentation pathway is not

significantly altered by the nature of the amino group at the 5-position. The dominant

fragmentation is expected to involve the loss of a neutral nitrogen molecule (N₂).

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for

1,2,3-thiadiazol-5-amine.

NMR Spectroscopy
A sample of 1,2,3-thiadiazol-5-amine (5-10 mg) would be dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be

recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g.,

NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data would be acquired using an electron ionization (EI) or electrospray

ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion
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source, and the spectrum would be recorded at an ionization energy of 70 eV. For ESI-MS, the

sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into

the ESI source.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel compound like 1,2,3-thiadiazol-5-amine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1,2,3-
thiadiazol-5-amine.
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Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 1,2,3-thiadiazol-5-amine. While direct experimental data remains to be fully

reported in the literature, the predictive data and generalized protocols presented herein offer a

valuable starting point for researchers working with this compound and its derivatives. The

structural insights gained from NMR, IR, and MS are crucial for advancing the development of

novel therapeutics and functional materials based on the 1,2,3-thiadiazole scaffold.

To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Thiadiazol-5-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128144#spectroscopic-data-nmr-ir-ms-of-1-2-3-
thiadiazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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